molecular formula C7H10N2O B112523 (2-Methoxypyridin-3-yl)methanamine CAS No. 354824-19-4

(2-Methoxypyridin-3-yl)methanamine

Cat. No.: B112523
CAS No.: 354824-19-4
M. Wt: 138.17 g/mol
InChI Key: ITKBAOSPYUIRMP-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring a methoxy group at the second position and a methanamine group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxypyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The process begins with 2-methoxypyridine.

    Functional Group Introduction: The methanamine group is introduced at the third position of the pyridine ring through a series of reactions, including halogenation and subsequent substitution reactions.

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and carbonyl compounds.

Scientific Research Applications

(2-Methoxypyridin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is utilized in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (2-Methoxypyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-methoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKBAOSPYUIRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588603
Record name 1-(2-Methoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354824-19-4
Record name 2-Methoxy-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354824-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 0.44 g (3.23 mM) of 2-methoxy-3-pyridine carboxaldehyde (24), 1.24 g (16.15 mM) of ammonium acetate, and 0.61 g (19.69 mM) of sodium cyanoborohydride. The flask was then flushed with argon, and then 50 mL of dry MeOH was added by syringe. The reaction was stirred for 2 days, at which point the MeOH was evaporated off 25 mL of water was added, and the mixture was brought to pH 2 with conc. HCl. This was extracted twice with EtOAc to remove the alcohol side product. The mixture was brought to pH 10 using sodium hydroxide pellets, saturated with NaCl, and extracted twice with DCM and once with EtOAc. The combined organics were dried and evaporated to give 0.31 g (69%) of 3-aminomethyl-2-methoxypyridine (25).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One

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